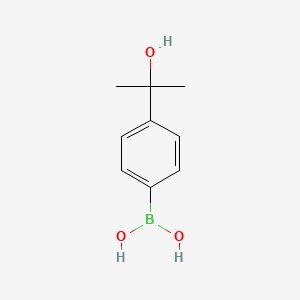

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Description

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9) is a boronic acid derivative featuring a phenyl ring substituted with a 2-hydroxypropan-2-yl group (-C(CH₃)₂OH) at the para position. Its molecular formula is C₉H₁₃BO₃, with a molecular weight of 180.01 g/mol. The compound is typically stored under inert atmospheric conditions at 2–8°C to maintain stability .

The 2-hydroxypropan-2-yl substituent is a tertiary alcohol, which enhances steric bulk and may influence solubility, hydrogen-bonding capacity, and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

[4-(2-hydroxypropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIDNFWCDMXMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717192 | |

| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886593-45-9 | |

| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886593-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with isopropylmagnesium chloride (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism of action of (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes, thereby modulating their activity . The boronic acid group interacts with molecular targets through the formation of boronate esters, which are stable under physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Solubility and Stability

The solubility of boronic acids is critical for their application in biological assays and synthetic chemistry. Key comparisons include:

- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (Compound 2): This compound precipitates in RPMI culture medium, rendering it unsuitable for reliable in vitro assays. Despite predictions from solubility models, its poor experimental solubility limits practical use .

- Pyren-1-yl boronic acid (Compound 3): Similarly unstable in RPMI medium, its precipitation underscores the challenge of balancing aromatic hydrophobicity with aqueous solubility .

- (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid : The tertiary alcohol group may improve water solubility compared to purely aromatic analogs, though experimental data are lacking. Its storage under inert conditions suggests sensitivity to moisture .

Table 1: Solubility and Stability of Selected Boronic Acids

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions. Substituent electronic effects significantly impact reactivity:

- 4-Chlorophenyl boronic acid : Electron-withdrawing chlorine reduces transmetallation efficiency, yielding 75% conversion with bromobenzene (vs. 98% for phenyl boronic acid) .

- 4-Formylphenyl boronic acid : The stronger electron-withdrawing formyl group further decreases conversion to 63% in similar conditions .

- This compound : The electron-donating hydroxypropan-2-yl group may enhance reactivity compared to electron-withdrawing analogs, but direct data are unavailable.

Functional Group Impact

- Triazole-substituted boronic acids : Demonstrate improved β-lactamase inhibition (lower MICs) compared to phenyl analogs, highlighting substituent-dependent activity .

- Carboxylic acid analogs (e.g., Compound 17): Lack tubulin inhibition activity compared to boronic acid derivatives, emphasizing the boronic acid group’s necessity .

- This compound : The hydroxypropan group’s steric and electronic effects could tailor reactivity or bioactivity distinctively.

Biological Activity

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in recent years for its diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C11H15B O3. Its structure features a phenyl ring substituted with a hydroxypropan-2-yl group and a boronic acid functional group. This unique configuration contributes to its reactivity and biological interactions.

1. Interaction with Biomolecules:

- The boronic acid group can form reversible covalent bonds with diols found in biomolecules such as sugars, nucleic acids, and proteins through boronate ester formation. This property is crucial for its role in modifying biomolecules and influencing their functions .

2. Anticancer Activity:

- Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity, which is essential for protein degradation in cancer cells .

Anticancer Studies

Several studies have explored the anticancer potential of this compound:

- In Vitro Screening:

- Mechanism of Action:

Antibacterial and Antiviral Activities

Research has also highlighted the antibacterial properties of boronic acids:

- Antibacterial Activity:

- Antiviral Applications:

Case Studies and Research Findings

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good stability and reactivity within biological systems. Its ability to form reversible bonds allows it to interact effectively with target biomolecules without causing extensive toxicity. However, further studies are needed to fully elucidate its safety profile and long-term effects in vivo.

Q & A

Q. What are the key safety protocols for handling (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves inspected for integrity before use. Avoid skin contact by employing proper glove removal techniques (peeling gloves outward without touching the outer surface) .

- Body Protection: Wear a chemically resistant lab coat or full-body suit, selected based on the compound’s concentration and exposure risk .

- Respiratory Protection: Use fume hoods for airborne particulate control, especially during weighing or heating.

- Waste Disposal: Dispose of contaminated gloves and materials as hazardous waste under local regulations .

Q. Which spectroscopic methods are recommended for characterizing this boronic acid?

Answer:

- NMR Spectroscopy: While direct data for this compound is limited, analogous boronic acids (e.g., 4-(acetyl)phenyl boronic acid) show diagnostic peaks. For example, NMR of related compounds reveals aryl proton signals near δ 7.5–8.1 ppm and hydroxyl/boron-related peaks in δ 2.5–5.0 ppm .

- Infrared (IR) Spectroscopy: Detect B–O and O–H stretches in the ranges 1340–1310 cm and 3200–3600 cm, respectively.

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight and fragmentation patterns.

Q. What are common synthetic routes for this compound?

Answer:

- Suzuki-Miyaura Precursor Synthesis: React 4-bromo-2-(2-hydroxypropan-2-yl)benzene with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh)) in anhydrous DMF at 80–100°C .

- Purification Challenges: Avoid silica gel chromatography due to boronic acid adhesion; use recrystallization (e.g., from ethanol/water mixtures) or activated charcoal filtration .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-coupling reactions involving this boronic acid?

Answer:

- Reaction Conditions: Use degassed solvents (e.g., THF or DMF) and inert atmospheres to prevent boronic acid oxidation.

- Catalyst Systems: Screen Pd catalysts (e.g., PdCl(dppf)) and ligands (e.g., SPhos) to enhance stability and activity.

- Base Selection: Potassium carbonate or phosphate buffers (pH 7–9) improve coupling efficiency by minimizing boroxine formation .

Q. What strategies mitigate instability during long-term storage?

Answer:

Q. How can computational methods predict reactivity in novel applications?

Answer:

- DFT Calculations: Model the compound’s electronic structure (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate interactions with aryl halides in Suzuki reactions.

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction pathways .

Q. How should researchers address discrepancies in reported catalytic efficiencies?

Answer:

- Parameter Standardization: Compare studies using identical conditions (solvent, temperature, catalyst loading).

- Byproduct Analysis: Use LC-MS to identify side products (e.g., boroxines or protodeboronation species) that reduce yields. Adjust stoichiometry or add stabilizing agents (e.g., tricyclohexylphosphine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.